2-Dimethylaminomethylcyclohexyl benzoate
Description
2-Dimethylaminomethylcyclohexyl benzoate is a cyclohexyl-substituted benzoate ester featuring a dimethylaminomethyl group on the cyclohexyl ring. The compound’s synthesis likely involves multi-component reactions, as seen in analogous cyclohexyl benzoate derivatives (e.g., methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate) .
Properties
CAS No. |
117307-29-6 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
[(1S,2S)-2-[(dimethylamino)methyl]cyclohexyl] benzoate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-14-10-6-7-11-15(14)19-16(18)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
OYIQBJVQPZHJHK-GJZGRUSLSA-N |
SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@@H]1OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
Synonyms |
2-dimethylaminomethylcyclohexyl benzoate 2-dimethylaminomethylcyclohexyl benzoate, (1R-cis)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1R-trans)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1S-trans)-isomer DAMC-BENZOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
- Cyclohexyl Benzoate Derivatives: lists compounds like cyclohexyl 2-hydroxy-5-iodobenzoate and cyclohexyl 5-bromo-2-hydroxybenzoate. These lack the dimethylaminomethyl group, resulting in lower polarity and altered hydrogen-bonding capacity compared to 2-dimethylaminomethylcyclohexyl benzoate.
- Ethyl 4-(Dimethylamino) Benzoate: This compound () shares a dimethylamino group but on a straight-chain alkyl ester. The cyclohexyl group in this compound increases steric bulk and lipophilicity, which may enhance membrane permeability in biological systems .
- Brassinosteroid Analogs: Compounds with C-22 benzoate substituents () highlight the importance of hydroxyl groups at C2/C3 for bioactivity. Replacing hydroxyl with dimethylaminomethyl could alter receptor interactions or metabolic stability .
Physicochemical Properties
Solubility and Lipophilicity
- The dimethylamino group enhances polarity, enabling hydrogen bonding and ionic interactions absent in non-amino-substituted analogs (e.g., methyl benzoate in ) .
Reactivity and Stability
- Ester Hydrolysis : Compared to methyl or ethyl benzoates (), the bulky cyclohexyl group may sterically hinder hydrolysis, increasing stability under acidic or basic conditions .
- Polymerization Potential: In resin systems (), dimethylamino-substituted benzoates exhibit higher reactivity in radical polymerization. The cyclohexyl group in this compound may modulate this reactivity due to steric effects .
Material Science
- Resin Cements: demonstrates that dimethylamino-substituted benzoates enhance the degree of conversion in resin formulations. This compound could serve as a co-initiator with tunable reactivity based on amine concentration .
- Specialty Chemicals: Cyclohexyl benzoates () are used in fragrances and plasticizers. The dimethylaminomethyl group might expand applications to pH-responsive materials or drug-delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
